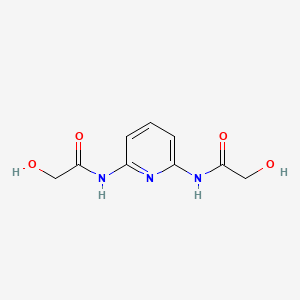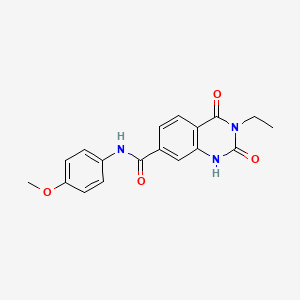
N-(3-chloro-4-methylphenyl)-5-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-5-methyl-2-thiophenecarboxamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMPT belongs to the class of thiophene carboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of CMPT is not fully understood. However, it is believed to act through multiple pathways. CMPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CMPT has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMPT has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects. It has been reported to reduce the level of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CMPT has also been shown to reduce the level of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, CMPT has been reported to increase the level of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of CMPT is its low toxicity, making it a safe compound for use in lab experiments. CMPT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CMPT is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on CMPT. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPT and to optimize its synthesis method to improve its yield and solubility.
Conclusion:
In conclusion, CMPT is a synthetic compound that has shown promising results in various scientific research applications. It has anti-inflammatory, analgesic, and antipyretic properties, inhibits the growth of cancer cells, and has a neuroprotective effect. CMPT acts through multiple pathways, including inhibition of COX-2, induction of cell cycle arrest and apoptosis, and reduction of oxidative stress and inflammation. While CMPT has several advantages, such as its low toxicity and ease of synthesis, it also has limitations, such as its limited solubility in water. Future research on CMPT should focus on exploring its potential as a therapeutic agent for neurodegenerative diseases and cancer, as well as elucidating its exact mechanism of action and optimizing its synthesis method.
合成法
The synthesis of CMPT involves the reaction of 3-chloro-4-methyl aniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to obtain CMPT. The yield of CMPT can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学的研究の応用
CMPT has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. CMPT has also been shown to have a significant inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy. In addition, CMPT has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-8-3-5-10(7-11(8)14)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWAVNIVROJHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)


![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)


